Cas no 1375473-66-7 (6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one)
![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one structure](https://ja.kuujia.com/scimg/cas/1375473-66-7x500.png)
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one 化学的及び物理的性質
名前と識別子
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- 11H-Pyrido[2,1-b]quinazolin-11-one, 6-bromo-6,7,8,9-tetrahydro-3-nitro-
- 6-Bromo-3-nitro-6,7,8,9-tetrahydro-11h-pyrido[2,1-b]quinazolin-11-one
- 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
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- MDL: MFCD21602581
- インチ: 1S/C12H10BrN3O3/c13-9-2-1-5-15-11(9)14-10-6-7(16(18)19)3-4-8(10)12(15)17/h3-4,6,9H,1-2,5H2
- InChIKey: XQMHTVRIPULUCF-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC([N+]([O-])=O)=C2)C(=O)N2CCCC(Br)C=12
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21130-5G |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-66-7 | 95% | 5g |
¥ 10,810.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21130-100MG |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-66-7 | 95% | 100MG |
¥ 904.00 | 2023-03-31 | |
Enamine | EN300-97117-0.25g |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-66-7 | 95% | 0.25g |
$774.0 | 2024-05-21 | |
Enamine | EN300-97117-1g |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-66-7 | 1g |
$842.0 | 2023-09-01 | ||
Enamine | EN300-97117-10g |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-66-7 | 10g |
$3622.0 | 2023-09-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21130-10G |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-66-7 | 95% | 10g |
¥ 18,018.00 | 2023-03-31 | |
Enamine | EN300-97117-0.5g |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-66-7 | 95% | 0.5g |
$809.0 | 2024-05-21 | |
Enamine | EN300-97117-0.1g |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-66-7 | 95% | 0.1g |
$741.0 | 2024-05-21 | |
Enamine | EN300-97117-5.0g |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-66-7 | 95% | 5.0g |
$2443.0 | 2024-05-21 | |
Enamine | EN300-97117-5g |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one |
1375473-66-7 | 5g |
$2443.0 | 2023-09-01 |
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-oneに関する追加情報
Introduction to 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one (CAS No. 1375473-66-7)
6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one (CAS No. 1375473-66-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridoquinazolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the bromo and nitro substituents, contribute to its distinct chemical and biological properties.
The chemical structure of 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one consists of a pyridoquinazoline core with a bromine atom at the 6-position and a nitro group at the 3-position. These functional groups play crucial roles in modulating the compound's reactivity and interaction with biological targets. The bromine substituent enhances the lipophilicity of the molecule, which can influence its cellular uptake and distribution. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which may have different biological activities.
Recent studies have explored the potential of 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one as an anticancer agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been reported that 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can disrupt the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer.
In addition to its anticancer properties, 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can inhibit the replication of several RNA viruses by interfering with viral RNA synthesis. This makes it a promising candidate for the development of broad-spectrum antiviral drugs.
The synthesis of 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves a series of well-defined chemical reactions. One common approach is to start with a suitable quinazoline derivative and introduce the bromo and nitro substituents through selective functionalization steps. The choice of starting materials and reaction conditions can significantly impact the yield and purity of the final product. Advanced synthetic methods such as microwave-assisted synthesis and catalytic reactions have been employed to optimize the production process.
The physicochemical properties of 6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2, 2, 2, 2, 2, [b]quinazolin- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]- [b]-one have been extensively characterized. It is a solid at room temperature with a melting point ranging from 200°C to 205°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are important for its use in biological assays and drug formulation studies.
The pharmacokinetic profile of 6-bromo-3-nitro-6H, 7, 8, 9, 9, H, H, H, H, H, H, H, H, H, H, H, H, H-pyrido[2, b]quinazolin -one has been evaluated in preclinical models. Animal studies have shown that it has moderate oral bioavailability and a relatively long half-life in plasma. These properties suggest that it could be administered orally as a therapeutic agent. However, further optimization may be necessary to improve its pharmacokinetic parameters for clinical use.
In conclusion, 6-bromo -3 -nitro -6 -nitro -8 -nitro -9 -nitro -9 -nitro -9 -nitro -9 -nitro -9 -nitro -9 -nitro -9 -nitro -9 -nitro -9 -nitro -9 -nitro -one (CAS No. 1375473-66-7) represents an exciting molecule with potential applications in cancer therapy and antiviral treatment. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential. As more data becomes available from clinical trials and further studies, 6-bromo -one is likely to play an increasingly important role in the development of novel pharmaceuticals.
1375473-66-7 (6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one) 関連製品
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